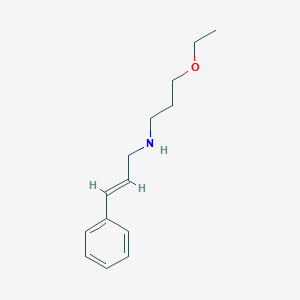

N-cinnamyl-N-(3-ethoxypropyl)amine

Descripción

N-Cinnamyl-N-(3-ethoxypropyl)amine is a secondary amine featuring two distinct substituents: a cinnamyl group (phenylallyl, C₆H₅-CH₂-CH₂-) and a 3-ethoxypropyl group (CH₂CH₂-O-CH₂CH₂CH₂-). This structural combination imparts unique physicochemical properties, such as enhanced lipophilicity due to the aromatic cinnamyl moiety and moderate polarity from the ethoxypropyl chain. While direct synthesis data for this compound are absent in the provided evidence, analogous amines with 3-ethoxypropyl groups (e.g., pyridinyl derivatives in ) suggest synthetic routes involving nucleophilic substitution or condensation reactions .

Propiedades

Fórmula molecular |

C14H21NO |

|---|---|

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

3-ethoxy-N-[(E)-3-phenylprop-2-enyl]propan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-2-16-13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-6,8-10,15H,2,7,11-13H2,1H3/b10-6+ |

Clave InChI |

AVQKOMUXDDQBMP-UXBLZVDNSA-N |

SMILES |

CCOCCCNCC=CC1=CC=CC=C1 |

SMILES isomérico |

CCOCCCNC/C=C/C1=CC=CC=C1 |

SMILES canónico |

CCOCCCNCC=CC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variation on the Amine Nitrogen

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(3-ethoxypropyl)amine

- Molecular Formula : C₁₁H₁₇BrN₂O

- Key Features : Replaces the cinnamyl group with a bromo-methylpyridinyl substituent.

- Impact: The bromine atom increases molecular weight (273.18 g/mol vs. The pyridinyl group adds aromaticity but lacks the conjugated double bond present in cinnamyl, reducing π-π stacking capacity .

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane

- Molecular Formula : C₁₅H₂₈N₂O

- Key Features : A bicyclic ("bispidine") structure with two nitrogen atoms and a 3-ethoxypropyl group.

- Impact : The rigid diazabicyclo framework confers conformational stability, contrasting with the flexible linear chain of the target compound. This structural rigidity is leveraged in coordination chemistry and drug design for enhanced receptor binding .

Functional Group Comparison

N-(2-Chloro-3-phenoxypropyl)amines ()

- Key Features : Chlorine or fluorine atoms and aryloxy groups on the propyl chain.

- Impact: The chloro or fluoro substituents increase electronegativity, altering the amine’s basicity and reactivity.

N-Nitrosomethylalkylamines ()

- Key Features : Nitrosamine derivatives with oxidized substituents (e.g., 2-oxobutyl).

- Impact: The 2-oxo group in compounds like N-nitrosomethyl(2-oxobutyl)amine (M-2-OB) is critical for pancreatic carcinogenicity in hamsters. While N-cinnamyl-N-(3-ethoxypropyl)amine lacks nitrosamine functionality, its ethoxypropyl chain may influence metabolic pathways differently due to ether oxygen’s resistance to oxidation .

Physicochemical Properties

*Estimated using fragment-based methods.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.